molecular formula C19H18N4O3S B3412882 4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-04-9

4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B3412882
CAS No.: 941265-04-9
M. Wt: 382.4 g/mol
InChI Key: SHFGIJNMDVSLJY-UHFFFAOYSA-N
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Description

4-[5-(Benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic small molecule featuring a 1,3-oxazole core substituted with a benzylamino group at position 5 and a cyano group at position 4. The compound’s structure combines sulfonamide and oxazole functionalities, both of which are prevalent in medicinal chemistry due to their roles in hydrogen bonding, target affinity, and metabolic stability.

Key physicochemical properties (inferred from structural analogs):

  • Molecular Formula: Likely C₉H₁₈N₄O₃S (exact data unavailable; based on structural analogs).
  • Molecular Weight: ~382.47 g/mol (calculated).
  • logP: Estimated ~2.8 (comparable to analogs with similar substituents).
  • Polar Surface Area: ~80 Ų (indicative of moderate solubility).

The benzylamino group enhances lipophilicity, while the sulfonamide moiety improves water solubility. These features balance the compound’s pharmacokinetic profile, making it a candidate for further pharmacological evaluation.

Properties

IUPAC Name

4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-23(2)27(24,25)16-10-8-15(9-11-16)18-22-17(12-20)19(26-18)21-13-14-6-4-3-5-7-14/h3-11,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFGIJNMDVSLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, in vitro assays using various cancer cell lines showed growth inhibition at micromolar concentrations:

  • Non-Small Cell Lung Cancer : GI50 values around 4.56 µM.
  • Breast Cancer : GI50 values ranging from 21.0 µM to 97.50 µM.
  • Leukemia and Melanoma Cells : Effective inhibition observed at varying concentrations .

These findings suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, such as CDK4 and CDK6 .

Antimicrobial and Antiviral Activities

The compound's structural analogs have been studied for their antimicrobial properties against various bacterial strains and fungi. Notably, derivatives have shown significant activity against:

  • Staphylococcus aureus
  • Escherichia coli

Additionally, antiviral properties have been noted against influenza A virus and herpes simplex virus, likely due to interference with viral replication processes .

Case Studies

Several notable studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study : A comparative analysis indicated that derivatives with similar piperazine structures displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Research utilizing various cancer cell lines demonstrated effective inhibition of cell proliferation at micromolar concentrations, reinforcing the compound's potential as an anticancer agent .

Data Tables

Mechanism of Action

The mechanism of action of 4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Effects

  • Benzylamino vs. Phenylethylamino (D434-0537): The benzylamino group in the target compound is smaller and less lipophilic than the phenylethylamino group in D434-0537. This difference reduces molecular weight (~14 g/mol) and may improve membrane permeability.
  • However, cyclic amines may enhance metabolic stability compared to linear alkyl chains.

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s logP (~2.8) is slightly lower than D434-0537 (2.85), reflecting its smaller substituent. Piperidine/azepane analogs likely exhibit higher logP due to increased hydrophobicity.
  • Water Solubility (logSw) : The target compound’s inferred logSw (~-3.5) aligns with D434-0537 (-3.566), suggesting similar solubility challenges. Cyclic amines may further reduce solubility due to steric hindrance.

Biological Activity

4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the benzylamino and cyano groups. The final step involves sulfonation to form the sulfonamide group. Specific conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of specific kinases involved in inflammatory pathways.
  • Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can act as calcium channel inhibitors, affecting cardiovascular functions and potentially lowering blood pressure .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds. For example, a series of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides demonstrated significant growth inhibition across various cancer cell lines as summarized in Table 1.

Cell Line GI50 (µM)
Non-small cell lung cancer4.56
Breast cancer21.0
Leukemia45.30
Melanoma30.30
Ovarian cancer93.30
Renal cancer77.80

GI50 refers to the concentration required to inhibit cell growth by 50% .

Cardiovascular Effects

In a study using isolated rat hearts, various sulfonamide derivatives were tested for their effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased both parameters compared to controls, suggesting a potential role in managing cardiovascular conditions .

Case Studies

  • Anticancer Efficacy : A study involving a series of synthesized compounds showed that modifications in the benzene sulfonamide core led to varied anticancer activities against different cell lines. The most potent compounds were further analyzed for their mechanisms using docking studies against known cancer targets .
  • Cardiovascular Studies : Research indicated that specific sulfonamide derivatives could effectively modulate blood pressure through calcium channel interactions. This was evidenced by reduced perfusion pressures in isolated heart models treated with these compounds .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing 4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis involves three critical steps: (i) Oxazole ring formation : Cyclization of precursors (e.g., benzylamine and cyanoacetamide derivatives) under dehydrating conditions, often using POCl₃ or polyphosphoric acid as catalysts . (ii) Sulfonamide coupling : React the oxazole intermediate with N,N-dimethylbenzenesulfonamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF at 0–5°C to minimize side reactions . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures . Critical conditions include strict moisture control, inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Prioritize signals for the benzylamino NH (δ 6.5–7.2 ppm, broad singlet), oxazole C-H (δ 8.1–8.3 ppm), and sulfonamide SO₂N(CH₃)₂ (δ 2.8–3.1 ppm) .
  • IR Spectroscopy : Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and sulfonamide S=O (asymmetric stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <3 ppm error .

Q. What preliminary biological screening approaches are recommended to assess its potential therapeutic applications?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity measured via malachite green assay) .
  • Cell viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols, with IC₅₀ determination via nonlinear regression .
  • Antimicrobial testing : Follow CLSI guidelines for bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar dilution or microbroth dilution .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining purity, and what statistical methods support this optimization?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., temperature, solvent ratio, catalyst loading). Central composite designs (CCD) are effective for identifying optimal EDCI stoichiometry (typically 1.2–1.5 equiv) and reaction time .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
  • Purity control : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with charged aerosol detection (CAD) to quantify impurities <0.1% .

Q. How should contradictory data regarding this compound's biological activity across different studies be systematically analyzed?

  • Methodological Answer :
  • Meta-analysis : Pool IC₅₀ values from independent studies and apply Cohen’s d statistic to quantify effect size discrepancies. Control for variables like cell passage number, serum concentration, and assay incubation time .
  • Orthogonal validation : Re-test disputed activity in parallel assays (e.g., compare fluorescence-based vs. radiometric kinase assays) .
  • Structural analogs : Synthesize derivatives (e.g., replacing benzylamino with alkylamino groups) to isolate contributions of specific substituents to bioactivity .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of its functional groups in modulating target interactions?

  • Methodological Answer :
  • Fragment-based mutagenesis : Replace the oxazole’s cyano group with -COOEt or -CONH₂ and compare binding affinities via SPR (surface plasmon resonance) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfonamide group and catalytic lysine residues in target enzymes (e.g., carbonic anhydrase) .
  • Proteome profiling : Apply thermal shift assays (TSA) to identify off-target proteins affected by the benzylamino moiety .

Q. What orthogonal analytical approaches are required to validate compound identity and purity in stability studies under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24–72 hours. Monitor degradation products via UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) .
  • Elemental analysis (EA) : Confirm C/H/N/S content within ±0.3% of theoretical values to rule out hydrate/solvate formation .
  • X-ray crystallography : Resolve crystal structure (if feasible) to unambiguously confirm stereochemistry and hydrogen-bonding patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.